N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide
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Overview
Description
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group, a cyanoethyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide typically involves the reaction of 3-aminophenylacetamide with butyl bromide and 2-cyanoethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or cyanoethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction can yield primary or secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The cyanoethyl group may play a role in the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}propanamide: This compound has a propanamide group instead of an acetamide group, which may affect its chemical reactivity and biological activity.
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}butanamide: The presence of a butanamide group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78305-04-1 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[3-[butyl(2-cyanoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O/c1-3-4-10-18(11-6-9-16)15-8-5-7-14(12-15)17-13(2)19/h5,7-8,12H,3-4,6,10-11H2,1-2H3,(H,17,19) |
InChI Key |
MRKROQYXSKKDCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
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